(2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate
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Overview
Description
(2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate is an organic compound characterized by a cyclohexane ring attached to a carboxylate group and a dihydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with (2S)-2,3-dihydroxypropanol. The reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl groups can yield cyclohexanecarboxylic acid derivatives.
Reduction: Reduction of the carboxylate group can produce cyclohexanol derivatives.
Substitution: Substitution reactions can lead to the formation of various esters or ethers.
Scientific Research Applications
(2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxypropyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The cyclohexane ring provides structural stability, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the dihydroxypropyl group, making it less versatile in chemical reactions.
(2S)-2,3-Dihydroxypropyl benzoate: Contains a benzene ring instead of a cyclohexane ring, resulting in different chemical properties and reactivity.
Cyclohexanol: Lacks the carboxylate group, limiting its applications in esterification reactions.
Uniqueness
(2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate is unique due to the presence of both a dihydroxypropyl group and a cyclohexane ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in various research and industrial contexts.
Properties
CAS No. |
823192-42-3 |
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Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
[(2S)-2,3-dihydroxypropyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C10H18O4/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h8-9,11-12H,1-7H2/t9-/m0/s1 |
InChI Key |
JFOFPRWXYULVJD-VIFPVBQESA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)OC[C@H](CO)O |
Canonical SMILES |
C1CCC(CC1)C(=O)OCC(CO)O |
Origin of Product |
United States |
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